molecular formula C14H20N2O2 B1373836 Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate CAS No. 1354949-50-0

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate

Cat. No. B1373836
M. Wt: 248.32 g/mol
InChI Key: NFBWHBFQYFIHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring that bears a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a carboxylate group and a 3-methylpyridin-4-yl group . The InChI code for this compound is 1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate has a molecular weight of 248.32 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at the moment.

Scientific Research Applications

Synthetic Pathways and Chemical Analysis

Research has been conducted on the synthetic pathways of related compounds, illustrating the intricate processes involved in their synthesis. For example, the synthetic routes of vandetanib were reviewed, highlighting the complexity of chemical synthesis involving compounds like Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate. The study discussed different synthetic routes, indicating the importance of such compounds in industrial production due to favorable yield and commercial value (Mi, 2015).

Pharmacological Applications

While explicit studies on Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate were not identified, research on structurally related compounds provides insights into potential applications. For instance, the review of Bilastine, a new generation antihistamine, delves into its chemical structure, pharmacokinetics, pharmacodynamics, and analytical methods, indicating the significance of detailed chemical analysis in understanding pharmacological properties and potential applications (Sharma et al., 2021).

Ethylene-Action Inhibition and Plant Biology

Several studies have focused on compounds like 1-Methylcyclopropene (1-MCP) which affect fruits and vegetables, either as tools for further investigation into the role of ethylene in ripening and senescence, or as commercial technology to improve product quality. The effects of these compounds on a range of fruits and plant processes illustrate the potential utility of related compounds in agricultural and biological applications (Watkins, 2006).

Neuroprotective and Antioxidant Properties

Research on ethyl ferulate, a phenylpropanoid with structural similarities, has demonstrated anti-inflammatory, antioxidant, and neuroprotective activities. This suggests potential applications of Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate in the nutraceutical and pharmaceutical industries, given its structural similarities to compounds known for their therapeutic properties (Cunha et al., 2019).

Material Science and Biopolymer Applications

The modification of xylan, leading to new biopolymer ethers and esters, demonstrates the scope of chemical modification in material science. The creation of novel biopolymers with specific properties dependent on functional groups, substitution degree, and pattern may also relate to the modification and application potential of compounds like Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate in material science and nanotechnology applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-4-7-15-10-11(13)2/h4,7,10,12H,3,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWHBFQYFIHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-methylpyridin-4-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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